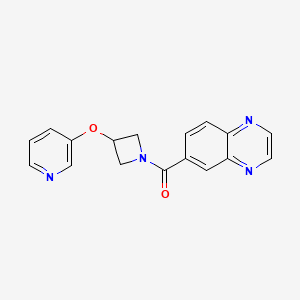
(3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of (3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone is not fully understood. However, it is believed to act as a fluorescent probe by binding to specific biomolecules and emitting light upon excitation. The compound has been shown to have high selectivity and sensitivity towards certain biomolecules, making it a promising tool for bioimaging applications.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. It has been found to be non-toxic and non-cytotoxic at low concentrations, making it a promising tool for biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone in lab experiments include its high selectivity and sensitivity towards certain biomolecules, its non-toxic and non-cytotoxic nature, and its potential applications in drug discovery and bioimaging. However, the limitations of using this compound include its high cost and the need for specialized equipment for its synthesis and analysis.
Orientations Futures
There are several future directions for research on (3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone. These include:
1. Further optimization of the synthesis method to improve yield and reduce cost.
2. Investigation of the mechanism of action of the compound to gain a better understanding of its binding properties.
3. Exploration of the potential applications of the compound in drug discovery and development.
4. Development of new derivatives of the compound with improved properties.
5. Investigation of the potential applications of the compound in materials science.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its unique chemical structure, high selectivity and sensitivity towards certain biomolecules, and non-toxic nature make it a valuable tool for bioimaging and drug discovery. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in materials science.
Méthodes De Synthèse
The synthesis of (3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone involves the reaction of pyridine-3-carboxylic acid with 1,2-bis(4-pyridyl)ethane to form a pyridyl-based ligand. This ligand is then reacted with quinoxaline-2-carboxylic acid to form the desired compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
(3-(Pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have potential applications in drug discovery, bioimaging, and materials science. The compound has been used as a fluorescent probe for imaging of biological systems and as a building block for the synthesis of advanced materials.
Propriétés
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-17(12-3-4-15-16(8-12)20-7-6-19-15)21-10-14(11-21)23-13-2-1-5-18-9-13/h1-9,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIHFIHGGGBMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

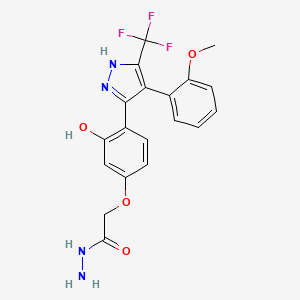
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)
![N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2650936.png)
![Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2650937.png)
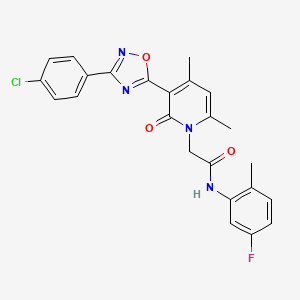
![5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2650940.png)

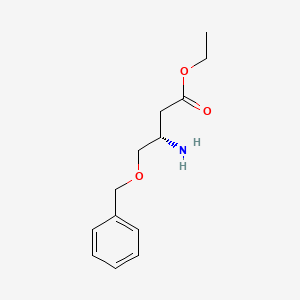
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2650945.png)
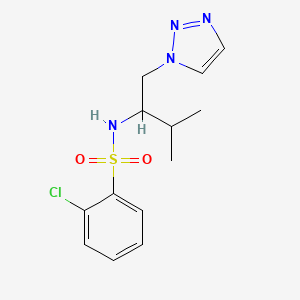
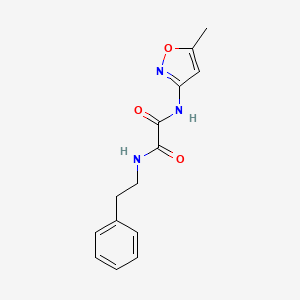

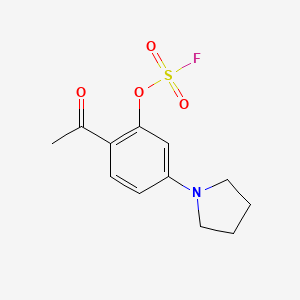
![2-Chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide](/img/structure/B2650950.png)